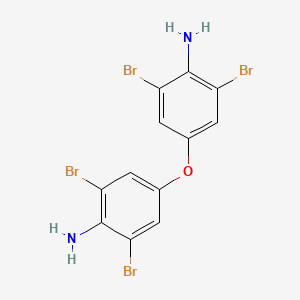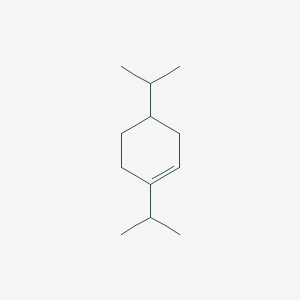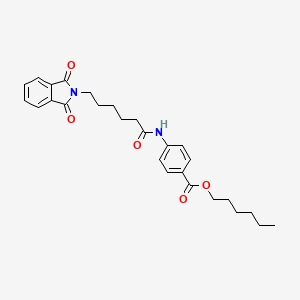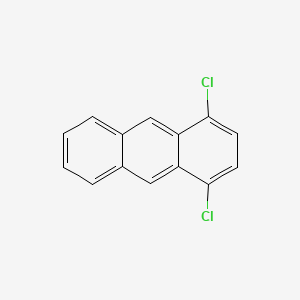
4,4'-Oxybis(2,6-dibromoaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis(2,6-dibromoaniline) is a chemical compound with the molecular formula C12H8Br4N2O and a molecular weight of 515.826 g/mol . It is known for its applications in various scientific fields, including chemistry and material science. The compound is characterized by the presence of bromine atoms and an oxybis linkage between two aniline groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-dibromoaniline) typically involves the bromination of 4,4’-oxybis(2,6-diaminodiphenyl ether). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline rings . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as acetic acid or chloroform, at elevated temperatures.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-dibromoaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4,4’-Oxybis(2,6-dibromoaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4,4’-oxybis(2,6-diaminodiphenyl ether).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: 4,4’-Oxybis(2,6-diaminodiphenyl ether).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
4,4’-Oxybis(2,6-dibromoaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of flame retardants and high-performance materials due to its bromine content.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 4,4’-Oxybis(2,6-dibromoaniline) involves its interaction with molecular targets through its bromine atoms and aniline groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. The oxybis linkage provides flexibility, allowing the compound to interact with multiple targets simultaneously .
類似化合物との比較
Similar Compounds
4,4’-Oxybis(2,6-diaminodiphenyl ether): Lacks bromine atoms, making it less effective as a flame retardant.
4,4’-Oxybis(2,6-dichloroaniline): Contains chlorine instead of bromine, resulting in different reactivity and applications.
4,4’-Oxybis(2,6-diiodoaniline): Contains iodine atoms, which can lead to different biological activities and chemical properties.
Uniqueness
4,4’-Oxybis(2,6-dibromoaniline) is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its flame retardant properties and reactivity in various chemical reactions .
特性
CAS番号 |
61381-91-7 |
|---|---|
分子式 |
C12H8Br4N2O |
分子量 |
515.82 g/mol |
IUPAC名 |
4-(4-amino-3,5-dibromophenoxy)-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChIキー |
XILHJTXOEMTUQR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC2=CC(=C(C(=C2)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11976809.png)



![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11976828.png)
![7-(4-Bromophenyl)-2-fluoro-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976832.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11976844.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976870.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976874.png)
![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11976878.png)
![2-{[(E)-4-Benzyl-piperazin-1-ylimino]-methyl}-4,6-dibromo-phenol](/img/structure/B11976885.png)

